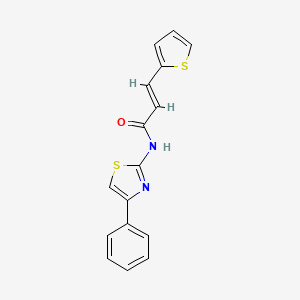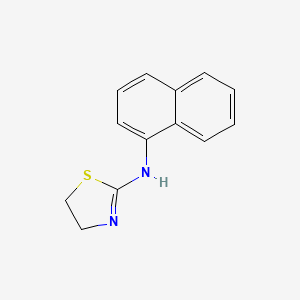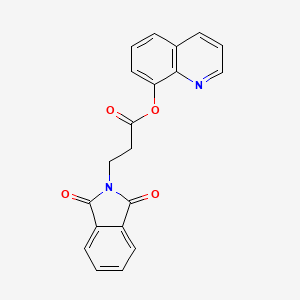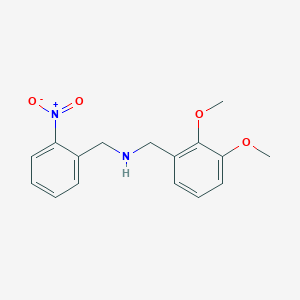
N-(4-phenyl-1,3-thiazol-2-yl)-3-(2-thienyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acrylamide derivatives, particularly those incorporating thiazole and thiophene rings, are of significant interest due to their diverse chemical and biological properties. These compounds have been explored for various applications, including their potential as monomers for polymerization, biological activities, and roles in material science.
Synthesis Analysis
The synthesis of acrylamide derivatives often involves condensation reactions under basic conditions, utilizing precursors like carbaldehydes and cyanoacetamide in solvents such as ethanol (Kariuki et al., 2022). Other methods include reactions with acryloyl chloride and amines to introduce specific functional groups, tailored for desired chemical properties (Barım & Akman, 2019).
Molecular Structure Analysis
Molecular structure determination of these compounds often employs techniques like NMR spectroscopy and X-ray diffraction. These methods provide detailed insights into the molecular geometry, confirming the presence of thiazole, thiophene, and acrylamide functionalities (Kariuki et al., 2022).
Chemical Reactions and Properties
Acrylamide derivatives participate in various chemical reactions, including polymerization and cyclization, influenced by their functional groups. For example, acrylamide monomers containing heteroatoms like sulfur can significantly alter polymer properties (Martens et al., 1993). The presence of thiazole and thiophene rings also affects the reactivity and chemical stability of these compounds.
Physical Properties Analysis
The physical properties of acrylamide derivatives, including solubility, thermal stability, and polymerizability, are crucial for their application in material science and synthetic chemistry. Solubility in various solvents is particularly important for process design and product formulation (Yao et al., 2010).
Chemical Properties Analysis
The chemical properties, such as reactivity towards nucleophiles, electrophiles, and participation in cycloaddition reactions, dictate the versatility of acrylamide derivatives in synthesis. Their ability to undergo controlled radical polymerization is also notable, enabling the design of polymers with specific functionalities and molecular weights (Mori et al., 2005).
properties
IUPAC Name |
(E)-N-(4-phenyl-1,3-thiazol-2-yl)-3-thiophen-2-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2OS2/c19-15(9-8-13-7-4-10-20-13)18-16-17-14(11-21-16)12-5-2-1-3-6-12/h1-11H,(H,17,18,19)/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKMFFJPZQOIGPL-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C=CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)/C=C/C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{[(3-mercapto-5-phenyl-4H-1,2,4-triazol-4-yl)imino]methyl}benzoic acid](/img/structure/B5795458.png)




![N'-[2-(2-chlorophenoxy)acetyl]isonicotinohydrazide](/img/structure/B5795494.png)


![3-[5-(4-fluorophenyl)-2-furyl]acrylic acid](/img/structure/B5795528.png)
![2-[(2,6-dimethylphenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5795541.png)
![[(7-methoxy-1,3-benzodioxol-5-yl)methylene]malononitrile](/img/structure/B5795550.png)
![N-[2-(3,4-dimethoxyphenyl)-1,3-benzoxazol-5-yl]-2-methylpropanamide](/img/structure/B5795556.png)

![N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5795572.png)